MreB Perturbing Compound A22 hydrochloride

Description

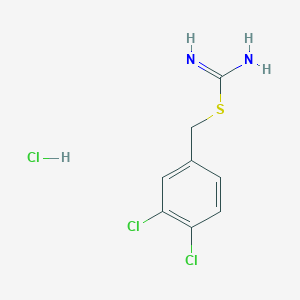

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride (referred to in some studies as S-(3,4-dichlorobenzyl)isothiourea hydrochloride) is a synthetic isothiourea derivative characterized by a benzyl group substituted with chlorine atoms at the 3 and 4 positions, attached to the sulfur atom of the isothiourea moiety. This compound has garnered attention for its dual biological activities:

- Antimicrobial Activity: It exhibits potent in vitro activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex, with studies highlighting its efficacy even in strains resistant to conventional antibiotics .

- Enzyme Inhibition: At 10 μM concentration, it inhibits Ca²⁺/calmodulin-dependent nitric oxide synthase (NOS) by 78%, outperforming the reference drug 7-nitroindazole (60% inhibition) .

The chlorine substituents on the benzyl group are hypothesized to enhance lipophilicity, facilitating membrane penetration and target interaction, which contributes to its biological potency .

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJNMXMOMSWRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385285 | |

| Record name | MreB Perturbing Compound A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22816-60-0 | |

| Record name | Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22816-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 28121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022816600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22816-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22816-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22816-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MreB Perturbing Compound A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22816-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

- La voie de synthèse du chlorhydrate de A22 implique la réaction de la 3,4-dichlorobenzylisothiourée avec l'acide chlorhydrique.

- Les méthodes de production industrielle peuvent varier, mais le composé peut être synthétisé par des réactions chimiques simples.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Histamine Receptor Modulation

Research indicates that isothiourea derivatives, including 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride, exhibit significant interactions with histamine receptors, particularly H3 and H4 receptors. These compounds have been studied for their potential as dual activity ligands, which can modulate receptor activity and provide therapeutic benefits in conditions like allergies and asthma .

Case Study:

A study focused on the synthesis of various isothiourea analogs demonstrated that modifications to the dichlorobenzyl moiety can enhance affinity for H4 receptors. The compound displayed a high selectivity for H4R, suggesting its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways.

Data Table: Antimicrobial Efficacy of 2-(3,4-Dichloro-benzyl)-isothiourea Hydrochloride

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This data illustrates the compound's effectiveness against both bacterial and fungal strains, highlighting its potential use in developing new antimicrobial agents.

Toxicological Studies

While exploring its therapeutic potential, toxicological studies are crucial to understanding the safety profile of 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride. Research has indicated that high doses may lead to adverse effects such as leukopenia and gastrointestinal disturbances in animal models .

Case Study:

In a toxicity study on canine models, significant side effects were observed at elevated doses, necessitating further investigation into safe dosage ranges for potential clinical applications .

Mécanisme D'action

- A22 inhibits MreB, an actin-like bacterial protein.

- Disruption of MreB’s cytoskeletal function increases cell permeability and alters transport.

- Synergistic effects with antibiotics have been observed in gram-negative bacteria .

Activité Biologique

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride is a chemical compound that has garnered attention for its various biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉Cl₂N₂S

- CAS Number : 22816-60-0

- Molecular Weight : 220.14 g/mol

The compound features a dichlorobenzyl group attached to an isothiourea moiety, which is known for its potential in biological applications due to the presence of sulfur and nitrogen atoms that can interact with various biological macromolecules.

The biological activity of 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride is primarily attributed to its ability to interact with enzymes and receptors. The isothiourea functional group can act as a nucleophile, participating in various biochemical reactions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound can bind to receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that isothiocyanates derived from related structures demonstrate potent antibacterial effects against various pathogens.

- Comparison with Antibiotics : In comparative studies, derivatives like Benzyl Isothiocyanate (BITC) have shown comparable or superior antimicrobial activity compared to traditional antibiotics such as gentamicin .

Anticancer Properties

The compound's potential anticancer effects have been explored in several studies:

- Cell Line Studies : In vitro assays have demonstrated that 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride can induce apoptosis in cancer cell lines. For example, it has been noted to affect cell viability and proliferation rates significantly .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibits proliferation |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study conducted on the inhibition of certain enzymes revealed that 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride effectively inhibited enzyme activity at concentrations below 20 µM, suggesting its potential as a therapeutic agent in diseases involving enzyme dysregulation.

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several isothiourea derivatives against strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant bactericidal activity comparable to standard antibiotics .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The biological activity of isothiourea derivatives is highly dependent on the substituents attached to the benzyl group. Key comparisons include:

Table 1: Comparison of Isothiourea Derivatives

Antimicrobial Activity

- Dichlorobenzyl Derivative: Demonstrates broad-spectrum activity against MDR bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of other isothiourea derivatives in the same study . For example, it showed MIC₉₀ values of 8–16 μg/mL against P. aeruginosa, outperforming analogues with non-halogenated substituents .

Nitric Oxide Synthase Inhibition

- The dichlorobenzyl derivative’s NOS inhibition (78%) is attributed to its strong electron-withdrawing substituents, which enhance binding to the enzyme’s active site. The pentabromo analogue (76% inhibition) shows marginally reduced efficacy, possibly due to steric hindrance from bulkier substituents .

- Other derivatives, such as those with cyano or methyl groups (e.g., impurities in ), exhibit negligible NOS activity, emphasizing the critical role of halogenation .

Toxicity and Selectivity

inducible NOS) and systemic toxicity. In contrast, methoxy-substituted isothioureas (e.g., 2-(4-methoxybenzyl)isothiourea HCl) are commonly used in non-therapeutic research due to their lower bioactivity .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride in laboratory settings?

The compound can be synthesized via multicomponent reactions involving isocyanides, thiosulfonates, and amines. A typical procedure involves stirring equimolar amounts of reactants (e.g., benzoylisothiocyanate) in 1,4-dioxane at room temperature overnight, followed by isolation via filtration . Optimized protocols may include purification steps like recrystallization to enhance yield and purity .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity. Impurity profiling can be performed using reference standards aligned with pharmacopeial guidelines (e.g., European Pharmacopoeia) .

Q. What primary biological activities have been documented for this compound?

The compound exhibits potent antibacterial activity against multidrug-resistant pathogens like Pseudomonas aeruginosa and Burkholderia cepacia complex, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . It also disrupts biofilm formation and reduces bacterial motility, as shown in static and flow-cell biofilm assays .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s efficacy against multidrug-resistant bacterial biofilms?

Use standardized biofilm assays such as:

- Static models : 96-well plate assays with crystal violet staining to quantify biofilm biomass .

- Flow-cell systems : Confocal microscopy to assess biofilm architecture and viability under shear stress . Include controls for metabolic activity (e.g., resazurin assays) and evaluate sub-MIC concentrations to study biofilm inhibition without bactericidal effects .

Q. What methodological considerations are critical when investigating the compound’s mechanism of action as an MreB inhibitor?

- MreB polymerization assays : Use fluorescence microscopy with labeled MreB in bacterial cells to visualize cytoskeletal disruption .

- Genetic knockouts : Compare activity in wild-type vs. mreB-deficient strains to confirm target specificity .

- Time-kill curves : Assess bactericidal vs. bacteriostatic effects at varying concentrations .

Q. How can researchers resolve contradictions in reported MICs across different bacterial strains?

Variability may arise from differences in bacterial efflux pump activity or biofilm-forming capacity. Standardize protocols by:

- Using CLSI or EUCAST guidelines for broth microdilution assays .

- Including quality control strains (e.g., P. aeruginosa ATCC 27853) to validate results .

Q. What strategies optimize synthesis yield and purity under varying reaction conditions?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature control : Maintain ≤25°C to prevent byproduct formation .

- Purification : Employ column chromatography or preparative HPLC to isolate the target compound from thiourea derivatives .

Q. How to assess cytotoxic and genotoxic effects when evaluating therapeutic potential?

- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) at concentrations ≥10× MIC .

- Genotoxicity : Use comet assays or Ames tests to detect DNA damage or mutagenicity .

Q. What in vitro models are appropriate for studying the compound’s anti-biofilm activity?

Q. How to apply checkerboard assays to study synergistic effects with other antimicrobials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.